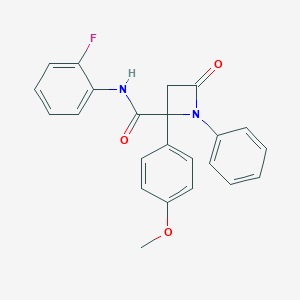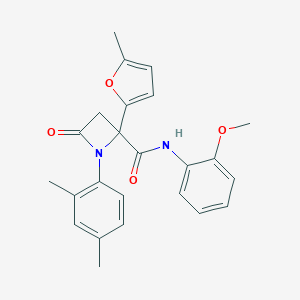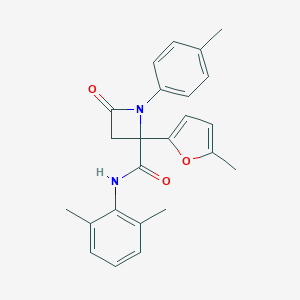
1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione, also known as DPI-3290, is a chemical compound with potential applications in scientific research. It belongs to the class of piperazinedione derivatives and has been studied for its pharmacological properties.
作用机制
1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione exerts its pharmacological effects by selectively inhibiting the activity of CK2. CK2 is a serine/threonine kinase that phosphorylates a wide range of proteins involved in various cellular processes. By inhibiting CK2, this compound can modulate the activity of downstream signaling pathways and affect cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent. In addition, this compound has been shown to modulate the activity of various signaling pathways involved in cellular processes such as cell proliferation and differentiation.
实验室实验的优点和局限性
1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione has several advantages for lab experiments. It is a highly selective inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. It has also been shown to have potent anti-cancer activity, making it a potential candidate for cancer therapy. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain assays. In addition, its pharmacokinetic properties have not been fully characterized, which may limit its use in in vivo studies.
未来方向
There are several future directions for the study of 1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione. One area of research could focus on the optimization of the synthesis method to produce higher yields of this compound with improved purity. Another area of research could focus on the characterization of the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion. Further studies could also investigate the potential of this compound as a therapeutic agent for cancer and other diseases. Finally, the role of CK2 in various cellular processes could be further elucidated using this compound as a tool.
合成方法
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione involves the reaction of 2,5-dimethoxybenzaldehyde, 4-isopropylbenzylamine, and 4-phenyl-2,5-piperazinedione in the presence of a catalyst. The reaction yields this compound as a white crystalline solid. The synthesis method has been optimized to produce high yields of this compound with purity suitable for scientific research.
科学研究应用
1-(2,5-Dimethoxyphenyl)-3-(4-isopropylphenyl)-4-phenyl-2,5-piperazinedione has been studied for its potential pharmacological properties. It has been found to act as a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
属性
分子式 |
C27H28N2O4 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC 名称 |
1-(2,5-dimethoxyphenyl)-4-phenyl-3-(4-propan-2-ylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C27H28N2O4/c1-18(2)19-10-12-20(13-11-19)26-27(31)28(23-16-22(32-3)14-15-24(23)33-4)17-25(30)29(26)21-8-6-5-7-9-21/h5-16,18,26H,17H2,1-4H3 |
InChI 键 |
FXMRAIRVRVORSK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242335.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242341.png)
![4-[3-(4-methoxyphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242342.png)
![N-(2,6-dimethylphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B242348.png)
![4-[3-(4-propan-2-ylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242349.png)
![(4Z)-4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B242350.png)
![4-[3-(2-methylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B242351.png)
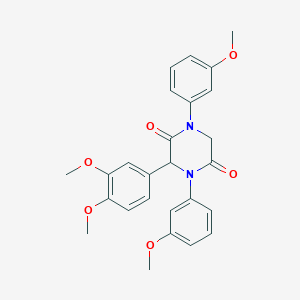
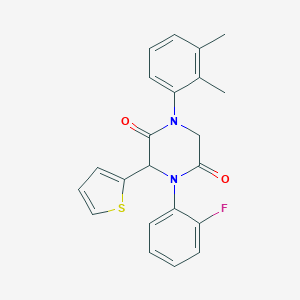
![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)
